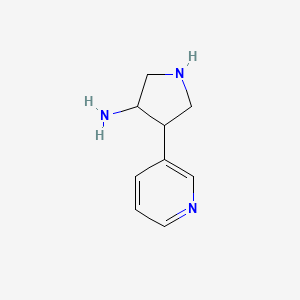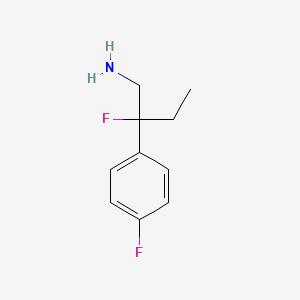
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride
Übersicht
Beschreibung
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₂H₂₄FNO·HCl It is a derivative of amphetamine and is known for its stimulant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethylmagnesium bromide.
Grignard Reaction: The Grignard reagent (ethylmagnesium bromide) is added to 4-fluorobenzaldehyde to form a secondary alcohol intermediate.
Reduction: The intermediate is then reduced using lithium aluminum hydride (LiAlH₄) to produce the corresponding amine.
Acidification: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in the formation of 3-ethyl-1-(4-fluorophenyl)pentan-1-one.
Reduction: Reduction reactions can reduce nitro groups to amines.
Substitution: Substitution reactions can replace hydrogen atoms on the aromatic ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its effects on biological systems, including its potential as a neurotransmitter analog.
Medicine: It has been investigated for its stimulant properties and potential therapeutic applications in treating conditions such as ADHD and narcolepsy.
Industry: It is used in the development of new pharmaceuticals and as a precursor for other chemical compounds.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with neurotransmitter systems in the brain. It acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine. The molecular targets include dopamine receptors and transporters, as well as norepinephrine transporters. The pathways involved include the dopaminergic and noradrenergic systems.
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride is similar to other amphetamine derivatives, such as:
Amphetamine: A well-known stimulant with similar effects on dopamine and norepinephrine.
Methamphetamine: A more potent stimulant with higher potential for abuse.
Phenylpropanolamine: Another amphetamine derivative used in nasal decongestants and weight loss products.
Uniqueness: What sets this compound apart is its specific chemical structure, which influences its pharmacokinetics and pharmacodynamics
Eigenschaften
IUPAC Name |
3-ethyl-1-(4-fluorophenyl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN.ClH/c1-3-10(4-2)9-13(15)11-5-7-12(14)8-6-11;/h5-8,10,13H,3-4,9,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPGXKGNNZKROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1489893.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)



![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)


